3,7-Difluoro-6-methoxyquinoline 3,7-Difluoro-6-methoxyquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15980271
InChI: InChI=1S/C10H7F2NO/c1-14-10-3-6-2-7(11)5-13-9(6)4-8(10)12/h2-5H,1H3
SMILES:
Molecular Formula: C10H7F2NO
Molecular Weight: 195.16 g/mol

3,7-Difluoro-6-methoxyquinoline

CAS No.:

Cat. No.: VC15980271

Molecular Formula: C10H7F2NO

Molecular Weight: 195.16 g/mol

* For research use only. Not for human or veterinary use.

3,7-Difluoro-6-methoxyquinoline -

Specification

Molecular Formula C10H7F2NO
Molecular Weight 195.16 g/mol
IUPAC Name 3,7-difluoro-6-methoxyquinoline
Standard InChI InChI=1S/C10H7F2NO/c1-14-10-3-6-2-7(11)5-13-9(6)4-8(10)12/h2-5H,1H3
Standard InChI Key JCJIHFVWSPNUOQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=CC(=CN=C2C=C1F)F

Introduction

3,7-Difluoro-6-methoxyquinoline is a fluorinated derivative of quinoline, distinguished by the presence of two fluorine atoms at the 3 and 7 positions and a methoxy group at the 6 position of the quinoline ring. This compound belongs to a broader family of fluorinated quinolines, which are recognized for their diverse biological activities and applications in medicinal chemistry. The unique substitution pattern of 3,7-difluoro-6-methoxyquinoline contributes to its distinct chemical properties and potential therapeutic uses.

Synthesis of 3,7-Difluoro-6-methoxyquinoline

The synthesis of 3,7-difluoro-6-methoxyquinoline typically involves multi-step reactions starting from simpler precursors. Common methods include various organic synthesis techniques optimized for yield and purity to facilitate further research and application development. For instance, a novel process for preparing 3-fluoroquinolines involves the use of alkyl radicals and cycloalkyl radicals, which can be applied to synthesize related compounds .

Biological Activities and Applications

Fluorinated quinolines, including 3,7-difluoro-6-methoxyquinoline, exhibit significant biological activities. They are often investigated for their potential as:

  • Antimicrobial Agents: Quinoline derivatives have shown promising antimicrobial properties, although specific data on 3,7-difluoro-6-methoxyquinoline is limited. Related compounds, such as those with trifluoromethyl groups, have demonstrated antimicrobial activity against various microorganisms .

  • Antimalarial Agents: While not directly associated with 3,7-difluoro-6-methoxyquinoline, quinoline derivatives are well-known for their antimalarial properties. For example, 4-aminoquinoline derivatives have been developed to overcome drug resistance in malaria chemotherapy .

  • Other Therapeutic Uses: The unique electronic properties imparted by the fluorine atoms and the methoxy group in 3,7-difluoro-6-methoxyquinoline suggest potential applications in targeted drug development, particularly in areas where specific biological interactions are required.

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